molecular formula C14H15N3O4S B7682382 N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide

N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide

Cat. No. B7682382
M. Wt: 321.35 g/mol
InChI Key: PXNAZRPMFDZWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neurotransmission.

Mechanism of Action

MRS2578 selectively binds to the P2Y6 receptor and inhibits its activation by extracellular UDP. This receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) pathway and leads to the release of intracellular calcium. MRS2578 inhibits this pathway by blocking the coupling of the receptor to the Gq/11 protein, thereby preventing the release of intracellular calcium.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different systems. In the brain, MRS2578 inhibits the release of glutamate and GABA, which are neurotransmitters involved in synaptic transmission. In the immune system, MRS2578 inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. In the cardiovascular system, MRS2578 has been found to inhibit platelet aggregation and reduce blood pressure.

Advantages and Limitations for Lab Experiments

MRS2578 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor in various systems. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the limitations of MRS2578 is its low potency, which requires high concentrations to achieve significant effects. Another limitation is its limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on MRS2578. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cardiovascular diseases. Another direction is to develop more potent and selective P2Y6 receptor antagonists that can be used as therapeutic agents. Additionally, further studies are needed to elucidate the exact role of the P2Y6 receptor in various physiological processes and its potential as a drug target.

Synthesis Methods

The synthesis of MRS2578 involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetophenone to form the intermediate product. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently coupled with 2-nitrophenylethanesulfonamide to yield MRS2578. The overall yield of this process is around 20%.

Scientific Research Applications

MRS2578 has been extensively studied in various scientific research fields, including neuroscience, immunology, and pharmacology. In neuroscience, MRS2578 has been shown to modulate neurotransmission by inhibiting the release of glutamate and GABA in the brain. In immunology, MRS2578 has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response. In pharmacology, MRS2578 has been used as a tool compound to study the P2Y6 receptor and its role in various physiological processes.

properties

IUPAC Name

N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-11-6-7-13(10-15-11)16-22(20,21)9-8-12-4-2-3-5-14(12)17(18)19/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNAZRPMFDZWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-3-yl)-2-(2-nitrophenyl)ethanesulfonamide

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